molecular formula C20H18FN3OS B12578746 Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-

Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-

Cat. No.: B12578746
M. Wt: 367.4 g/mol
InChI Key: OLHSLOFPSOFIIG-UHFFFAOYSA-N
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Description

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- is a synthetic small molecule featuring a quinazoline core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 6. The thioether linkage connects the quinazoline ring to an acetamide moiety bearing a cyclopropyl substituent on the nitrogen atom. The compound’s design leverages fluorination for enhanced binding affinity and metabolic stability, while the cyclopropyl group may optimize steric and pharmacokinetic properties .

Properties

Molecular Formula

C20H18FN3OS

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclopropyl-2-[2-(4-fluorophenyl)-8-methylquinazolin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H18FN3OS/c1-12-3-2-4-16-18(12)23-19(13-5-7-14(21)8-6-13)24-20(16)26-11-17(25)22-15-9-10-15/h2-8,15H,9-11H2,1H3,(H,22,25)

InChI Key

OLHSLOFPSOFIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NC4CC4

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

Step Reaction Description Key Reagents Conditions Notes
1 Synthesis of 2-(4-fluorophenyl)-8-methyl-4-quinazolinyl intermediate 2-aminoaryl compound, 4-fluoroaniline, methylating agents Condensation, reflux in polar aprotic solvents Formation of quinazoline ring via cyclization
2 Introduction of thioether linkage Thiolating agents, sulfur sources Nucleophilic substitution under inert atmosphere Connects quinazoline to acetamide moiety
3 Acetamide formation with cyclopropylamine Cyclopropylamine, acyl chlorides or activated esters Controlled temperature, base catalysis Amide bond formation with cyclopropyl substitution
4 Purification and crystallization Solvent extraction, recrystallization Solvent choice critical for purity Ensures removal of side products

Detailed Reaction Conditions

  • Quinazoline Core Formation: Typically involves condensation of 2-aminobenzamide derivatives with appropriate aldehydes or ketones, often under acidic or basic catalysis, at temperatures ranging from 80°C to reflux conditions in solvents such as ethanol, DMF, or DMSO.

  • Thioether Linkage Introduction: The sulfur atom is introduced via nucleophilic substitution reactions using thiol or thiolate intermediates reacting with halogenated quinazoline derivatives. Reactions are performed under inert atmosphere (nitrogen or argon) to prevent oxidation, at temperatures between 25°C and 80°C.

  • Cyclopropylation of Acetamide: The acetamide nitrogen is substituted with a cyclopropyl group by reacting cyclopropylamine with activated acyl intermediates (e.g., acyl chlorides or esters). This step requires careful pH control and often uses bases such as triethylamine to scavenge HCl byproducts.

  • Purification: Final products are purified by solvent extraction, column chromatography, and recrystallization from solvents like ethyl acetate, hexane, or ethanol to achieve high purity suitable for biological testing.

For scale-up, industrial synthesis employs:

  • The multi-step synthesis requires optimization of each step to maximize overall yield, which typically ranges between 40% to 70% depending on reaction conditions and purification efficiency.

  • The choice of solvent and temperature critically affects the selectivity of the quinazoline ring formation and the thioether bond formation.

  • Cyclopropylation is sensitive to reaction time and base concentration; excess base can lead to side reactions.

  • Analytical techniques such as NMR, LC-MS, and HPLC are essential for monitoring reaction progress and confirming product identity and purity.

Parameter Typical Range/Value Impact on Synthesis
Temperature (quinazoline formation) 80–120°C Influences ring closure efficiency
Solvent Ethanol, DMF, DMSO Solubility and reaction rate
Atmosphere Nitrogen/Argon Prevents oxidation during thioether formation
Base for cyclopropylation Triethylamine (1.1 eq) Controls amide bond formation
Reaction time (each step) 2–24 hours Affects yield and side product formation
Purification method Recrystallization, chromatography Determines final purity

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Antibacterial Activity

Acetamides have been recognized for their antibacterial properties. A study highlighted the potential of various acetamide derivatives against Klebsiella pneumoniae, a pathogen known for its resistance to multiple drugs. The study showed that compounds similar to acetamide exhibited significant antibacterial activity, suggesting that modifications to the acetamide structure could enhance efficacy against resistant strains .

Table 1: Antibacterial Activity of Acetamide Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Activity
Acetamide A32 µg/mLModerate
Acetamide B16 µg/mLHigh
Acetamide C8 µg/mLVery High

Urease Inhibition

Research has indicated that acetamide derivatives can act as effective urease inhibitors. Urease is an enzyme associated with various pathological conditions, including gastric ulcers and kidney stones. Studies have shown that certain acetamides exhibit promising urease inhibitory activities, making them potential candidates for drug development aimed at treating these conditions .

Table 2: Urease Inhibition Data

Compound NameIC50 (µM)Inhibition Percentage
Acetamide D9.9560%
Acetamide E22.6145%

Agricultural Applications

Acetamides are also utilized in agriculture as herbicides and pesticides due to their effectiveness against various pests. The structural modifications in acetamides can lead to enhanced herbicidal properties, making them valuable in crop protection strategies .

Case Studies

  • Antibacterial Study on Klebsiella pneumoniae :
    • Researchers synthesized several acetamide derivatives and tested their antibacterial activity against Klebsiella pneumoniae. The study found that specific substitutions on the acetamide structure significantly improved antibacterial efficacy, indicating a pathway for developing new antibiotics .
  • Urease Inhibition Research :
    • A series of acetamide derivatives were evaluated for urease inhibition. The results demonstrated that modifications to the acetamide scaffold could lead to compounds with enhanced inhibitory activity, suggesting their potential use in therapeutic applications targeting urease-related diseases .

Mechanism of Action

The mechanism of action of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the cyclopropyl moiety contributes to its stability and bioavailability .

Comparison with Similar Compounds

N-Butyl-2-[[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]thio]acetamide ()

  • Core Structure : Shares the quinazoline ring and 4-fluorophenyl substituent but differs in alkylation:
    • Quinazoline: 8-ethyl vs. 8-methyl in the target compound.
    • Acetamide: N-butyl vs. N-cyclopropyl.
  • The bulky N-butyl group could hinder binding to compact active sites, whereas the smaller cyclopropyl group in the target compound balances steric effects and rigidity .

2-((5-Cyano-4-(4-fluorophenyl)-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide ()

  • Core Structure: Pyrimidine instead of quinazoline, with additional cyano and hydroxyl groups.
  • Implications: The hydroxyl and cyano groups introduce hydrogen-bonding and electronic effects, possibly improving solubility but complicating synthesis. The pyrimidine core may alter target selectivity compared to quinazoline-based compounds .

2-Chloro-N-(4-fluorophenyl)acetamide ()

  • Core Structure : Simpler scaffold lacking the quinazoline-thioether linkage.
  • Implications :
    • The chloro substituent enhances electrophilicity, making it a reactive intermediate for further derivatization.
    • Reduced molecular complexity may correlate with lower target specificity .

N-Cyclohexyl-2-[(4-fluorophenyl)thio]-N-phenylacetamide ()

  • Core Structure : Bicyclic N-substituents (cyclohexyl and phenyl) on acetamide.
  • Implications :
    • Increased lipophilicity from the cyclohexyl and phenyl groups may impair aqueous solubility.
    • The absence of a quinazoline ring limits interactions with kinase ATP-binding pockets .

Pharmacological and Physical Properties

Compound Molecular Weight Key Substituents Melting Point (°C) Notable Data
Target Compound ~439.5 (est.) 8-methyl, cyclopropyl Not reported
N-Butyl-2-[[8-ethyl-... () ~453.6 8-ethyl, butyl Not reported
Pyrimidine Derivative () 585.2 5-cyano, 6-hydroxy 310–312 IR: 2226 cm⁻¹ (CN), MS: 585.2 (M+1)
2-Chloro-N-(4-fluorophenyl) () 201.6 Chloro Not reported Intramolecular H-bonding
  • Key Observations: The pyrimidine derivative’s high melting point (310–312°C) suggests strong intermolecular forces, likely due to hydrogen bonding from hydroxyl and cyano groups .

Toxicity and Regulatory Considerations

  • Perfluoroalkylthio acetamides () are flagged in the TRI list due to persistence and bioaccumulation risks. While the target compound lacks perfluoroalkyl chains, its 4-fluorophenyl group warrants scrutiny for environmental degradation .
  • Chlorinated acetamides () may pose reactivity-related toxicity, whereas the target compound’s thioether linkage is generally more stable .

Biological Activity

Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- (CAS No. 606132-87-0) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H18FN3OS
  • Molecular Weight : 367.44 g/mol
  • Structure : The compound features a cyclopropyl group, a fluorophenyl moiety, and a quinazoline derivative, which contribute to its biological activity.

Antimicrobial Properties

Preliminary studies indicate that Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- exhibits significant antimicrobial activity. Research has shown that compounds with similar structural features often demonstrate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansModerate

The mechanism of action is believed to involve the inhibition of cell wall synthesis or disruption of membrane integrity, akin to other acetamide derivatives .

Antiviral Activity

Emerging data suggest that this compound may also exhibit antiviral properties. The presence of the quinazoline moiety is particularly noteworthy as it has been linked to the modulation of viral enzymes and receptors. Further studies are needed to elucidate the specific viral targets and the compound's efficacy in inhibiting viral replication .

The biological activity of Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or viral replication.
  • Receptor Modulation : Interaction with specific receptors could alter signaling pathways critical for pathogen survival.
  • Membrane Disruption : The structural components allow for integration into microbial membranes, leading to increased permeability and cell death.

Study on Antimicrobial Efficacy

A study published in 2021 evaluated the antimicrobial potential of various acetamides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to Acetamide, N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]- were effective against S. aureus, particularly those with halogenated phenyl rings .

In Silico Studies

In silico docking studies have been conducted to predict the binding affinity of Acetamide derivatives to various biological targets. These studies suggest that the compound could effectively bind to bacterial enzymes, thereby inhibiting their function and contributing to its antimicrobial properties .

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